Product packaging for 1,5-Diisocyanopentane(Cat. No.:CAS No. 97850-58-3)

1,5-Diisocyanopentane

Cat. No.: B13781823
CAS No.: 97850-58-3
M. Wt: 122.17 g/mol
InChI Key: FNQAPWLAAGKPBO-UHFFFAOYSA-N
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Description

Significance of Diisocyanates in Contemporary Chemical Synthesis and Materials Science

Diisocyanates are a class of chemical compounds characterized by the presence of two isocyanate (–N=C=O) functional groups. wikipedia.org This structural feature makes them highly reactive towards nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the foundation of their widespread use in polymer chemistry, most notably in the production of polyurethanes. patsnap.comacs.org Polyurethanes are a versatile class of polymers with applications ranging from flexible and rigid foams to coatings, adhesives, and elastomers. patsnap.coml-i.co.uk

The global market for diisocyanates is substantial, with methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI) being the most produced. l-i.co.uk These aromatic diisocyanates are primarily used in applications requiring rigidity and strength. mdpi.com Aliphatic diisocyanates, while a smaller segment of the market, are crucial for applications demanding high stability against UV radiation and weathering, such as in advanced coatings. l-i.co.uknih.gov The ability to tailor the properties of the final polymer by selecting specific diisocyanates and polyols allows for the creation of materials with a wide range of physical and chemical characteristics. acs.orgmdpi.com

Scope and Research Imperatives for 1,5-Diisocyanopentane

This compound, also known as pentamethylene diisocyanate (PDI), is a linear aliphatic diisocyanate that has garnered increasing interest in recent years. As a bio-based alternative to traditional petroleum-derived diisocyanates, PDI is at the forefront of sustainable polymer chemistry. rsc.org One of the key research imperatives is the development of efficient and green synthesis routes for PDI, often starting from renewable resources. rsc.orgmdpi.com

The research scope for this compound encompasses its use in the synthesis of a variety of polymers, including polyurethanes and polythionourethanes. core.ac.uk Scientists are investigating how the specific structure of PDI, with its five-carbon aliphatic chain, influences the properties of the resulting polymers. acs.org This includes studying the thermal, mechanical, and surface properties of PDI-based materials. bhu.ac.in Furthermore, the oligomerization reactions of PDI, leading to the formation of dimers and trimers, are being explored to create new crosslinking agents for coatings and adhesives. acs.org

A key area of investigation is the comparison of PDI-based polyurethanes with those derived from other common aliphatic diisocyanates like HDI. acs.org These studies aim to understand the structure-property relationships and identify unique advantages that PDI may offer in specific applications. acs.org The synthesis of PDI-based polyisocyanates with a high biomass content is another significant research direction, contributing to the development of more sustainable coating and adhesive systems. rsc.org

Interdisciplinary Relevance of this compound Chemistry

The study and application of this compound chemistry extend beyond traditional polymer science, touching upon several interdisciplinary fields. The development of bio-based PDI, for instance, is closely linked to green chemistry and sustainable engineering, addressing the global need for environmentally friendly materials. nih.govrsc.org This involves expertise from organic synthesis, catalysis, and chemical engineering to create viable production processes from renewable feedstocks.

In materials science, the unique properties of PDI-based polymers are relevant to a wide range of applications, from automotive coatings to biomedical devices. The biocompatibility and mechanical properties of PDI-derived polyurethanes are of interest in tissue engineering and drug delivery systems. mdpi.com The ability to create self-healing and recyclable polyurethanes using specific diisocyanate structures also highlights the intersection of PDI chemistry with advanced materials design and circular economy principles. mdpi.comnih.gov

Furthermore, the need for advanced analytical techniques to characterize the structure and properties of PDI and its polymers fosters collaboration with analytical chemists. mdpi.comcore.ac.uk The modeling and simulation of polymerization processes and material properties also bring in computational chemists and physicists to predict and understand the behavior of these complex systems at a molecular level. nih.gov This interdisciplinary approach is crucial for unlocking the full potential of this compound in creating next-generation materials. lancs.ac.uk

Interactive Data Table for this compound

PropertyValue
Chemical Formula C7H10N2
Molecular Weight 122.17 g/mol
Appearance Brownish liquid
Purity (GC-measurement) 99+%
¹H-NMR (400 MHz, CDCl₃) δH (ppm) 3.42 (tt, 4H), 1.79–1.65 (m, 4H), 1.67–1.54 (m, 2H)
¹³C-NMR (126 MHz, CDCl₃) δC (ppm) 156.3 (t), 41.3 (t), 28.2, 23.2
ATR-IR ν (cm⁻¹) 2943, 2867, 2147, 1454, 1353, 1026, 929, 860, 845, 733
HRMS (ESI) calculated m/z for C₇H₁₀N₂ [M+H⁺]=123.0917, found: 123.0918
This data is based on experimental findings for this compound. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B13781823 1,5-Diisocyanopentane CAS No. 97850-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97850-58-3

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1,5-diisocyanopentane

InChI

InChI=1S/C7H10N2/c1-8-6-4-3-5-7-9-2/h3-7H2

InChI Key

FNQAPWLAAGKPBO-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCCCC[N+]#[C-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,5 Diisocyanopentane

Established Synthetic Pathways for 1,5-Diisocyanopentane

The traditional and most prevalent industrial method for producing diisocyanates, including this compound, is the phosgenation of the corresponding diamine. researchgate.netacs.org This process involves the reaction of 1,5-diaminopentane, also known as cadaverine (B124047), with phosgene (B1210022). researchgate.net

The reaction proceeds in two main stages:

Carbamoyl (B1232498) Chloride Formation: The primary amine groups of 1,5-diaminopentane react with phosgene to form an intermediate carbamoyl chloride.

Thermolysis: The carbamoyl chloride is then heated to eliminate hydrogen chloride (HCl), yielding the diisocyanate.

While this method is effective and has been widely used for large-scale production of various isocyanates, it possesses significant drawbacks. acs.orggoogle.com Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety measures for its handling and containment. acs.orgrsc.org The production of two moles of hydrogen chloride as a byproduct for each isocyanate group also presents challenges regarding its disposal or reuse and can contribute to equipment corrosion. acs.orggoogle.com

The synthesis of the precursor, 1,5-diaminopentane, can be achieved through methods such as the hydrogenation of glutarodinitrile or the decarboxylation of lysine. rsc.orgchemicalbook.com

Novel Approaches in this compound Synthesis

In response to the hazards associated with phosgene, significant research efforts are directed towards developing "phosgene-free" or "non-phosgene" routes for diisocyanate synthesis. rsc.orggoogle.com These novel approaches aim to enhance the safety and environmental profile of PDI production.

Green Chemistry Principles in this compound Production

The development of green and sustainable methods for isocyanate synthesis is a primary goal in current chemical research. rsc.orgpatsnap.com These methods focus on avoiding hazardous reagents like phosgene and utilizing renewable resources. rsc.orgpatsnap.com

One of the most promising non-phosgene routes involves the thermal decomposition of carbamates. patsnap.comresearchgate.net This two-step process typically includes:

Carbamate Formation: 1,5-diaminopentane is reacted with a carbonylating agent, such as dimethyl carbonate (DMC) or urea (B33335), to form the corresponding 1,5-pentamethylene dicarbamate. google.comrsc.orggoogle.com This reaction is often catalyzed by an alkali catalyst and can be performed under milder conditions than phosgenation. google.com

Thermal Decomposition: The resulting dicarbamate is then heated, often under reduced pressure or in a high-boiling-point solvent, to yield this compound and an alcohol (in the case of DMC) or ammonia (B1221849) (in the case of urea) as a byproduct. google.comgoogle.comgoogle.com

This method is considered greener as it avoids the use of phosgene and can utilize less hazardous carbonylating agents. rsc.orgresearchgate.net Research has focused on optimizing catalysts and reaction conditions to improve yields and efficiency. For instance, a one-pot, two-stage process has been developed for other aliphatic diisocyanates where the synthesis of the biscarbamate and its subsequent thermolysis occur in the same solvent, such as diphenyl ether. researchgate.net

Another innovative approach involves the use of diorganocarbonates in reaction with organic formamides, which can also produce isocyanates in high yields without the need for a catalyst. google.com Furthermore, recent developments have explored the use of flow chemistry, which allows for the safe, efficient, and scalable preparation of diisocyanates from naturally produced diacids, broadening the potential for renewable diisocyanates. acs.orgosti.gov

Biosynthetic Pathways for Related Pentane-based Precursors

A key aspect of greening the production of this compound is the sustainable sourcing of its precursor, 1,5-diaminopentane (cadaverine). researchgate.net Significant advancements have been made in the bio-based production of this platform chemical. researchgate.net

1,5-diaminopentane can be produced through the fermentation of renewable feedstocks by genetically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum. chemicalbook.comresearchgate.net These microbes are engineered to efficiently convert sugars or other renewable carbon sources into 1,5-diaminopentane. researchgate.net A primary biosynthetic route involves the decarboxylation of L-lysine, an amino acid. pharmacompass.com Research has demonstrated that certain mammalian cells can also produce and export cadaverine through the action of ornithine decarboxylase on lysine. nih.gov

The development of microbial cell factories for 1,5-diaminopentane production is a rapidly advancing field, with research focusing on systems metabolic engineering to create hyper-producing strains. researchgate.net This bio-based approach offers a sustainable alternative to traditional chemical synthesis of the diamine precursor, which often involves toxic precursors like cyanide. rsc.org

Optimization of Reaction Conditions for High-Purity this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and energy consumption. patsnap.com This is a key focus in both phosgene and non-phosgene production routes.

Key parameters that are typically optimized include:

Temperature: In the thermal decomposition of carbamates, the temperature is a critical factor. For aliphatic diisocyanates, this is often in the range of 150°C to 300°C. google.com

Pressure: The thermolysis step is frequently carried out under reduced pressure (1 to 700 Torr) to facilitate the removal of the diisocyanate product, which typically has the lowest boiling point in the reaction mixture. google.com

Catalyst: The choice and concentration of the catalyst are vital. In non-phosgene routes, various metal catalysts (e.g., based on zinc, cobalt, iron, nickel) and alkali catalysts are used to enhance reaction rates and selectivity. google.comgoogle.comnih.gov For example, a patent discloses the use of catalysts such as iron, nickel, cobalt, copper, molybdenum, titanium, antimony, tin, or manganese for the thermal decomposition of 1,5-pentamethylene dicarbamate. google.com

Solvent: The solvent must be inert to the reactants and products. High-boiling-point solvents are often used in the thermal decomposition step. google.com

Reaction Time: Optimizing the reaction time is essential for achieving high conversion rates without promoting the formation of undesirable byproducts like oligomers. sci-hub.stresearchgate.net

The table below summarizes typical reaction conditions for the two-step non-phosgene synthesis of this compound as described in a patent application. google.com

ParameterCarbonylation StepThermal Decomposition Step
Reactants 1,5-pentanediamine, Carbonylation AgentPurified 1,5-pentamethylene dicarbamate
Solvent First SolventSecond Solvent
Catalyst 0.01-50% mass of 1,5-pentanediamine0.01-30% mass of dicarbamate
Temperature 100-240 °C150-320 °C
Pressure Not specified0-5.0 MPa
Time 1-24 h0.5-24 h

This table is based on data from a patent application and represents a range of possible conditions. google.com

Scale-Up Considerations in this compound Manufacturing Research

Scaling up the production of this compound from the laboratory to an industrial scale presents several challenges. patsnap.com For non-phosgene routes, ensuring the economic viability and efficiency of the process is paramount.

Key considerations for scale-up include:

Process Technology: Continuous flow processes are being explored as they can offer better control over reaction conditions, leading to higher yields and reduced waste compared to batch processes. patsnap.comacs.org This is particularly relevant for potentially hazardous reactions.

Catalyst Stability and Recovery: The long-term stability and the ability to recycle the catalyst are crucial for the economic feasibility of the process. rsc.org

Product Purification: Efficient purification techniques, such as distillation, are necessary to achieve the high purity required for polymerization applications. patsnap.com Given that the diisocyanate is often the component with the lowest boiling point, distillation can be an effective separation method. google.com

Safety and Environmental Impact: Even with non-phosgene routes, the safety and environmental aspects of all chemicals and processes involved must be carefully managed. This includes handling of reactants and byproducts and minimizing energy consumption. patsnap.com

Economic Feasibility: The cost of raw materials, energy consumption, and catalyst efficiency are all critical factors that determine the commercial viability of a given synthetic route. google.com The development of bio-based precursors and efficient catalytic systems is aimed at improving the economics of sustainable PDI production. researchgate.net

Recent research has demonstrated the scaled production of a variety of bio-based linear aliphatic diisocyanates with good yields (57–81%) and high purity (~97%), indicating that scalable and sustainable manufacturing is achievable. acs.orgosti.gov

Advanced Reactivity and Mechanistic Studies of 1,5 Diisocyanopentane

Isocyanate Functional Group Reactivity in 1,5-Diisocyanopentane

The reactivity of this compound is primarily dictated by the two isocyanate (-N=C=O) functional groups. The carbon atom in the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction type for isocyanates. labster.com A nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final stable addition product. libretexts.org The general reactivity of aldehydes is typically higher than that of ketones in nucleophilic additions due to less steric hindrance and electronic factors. libretexts.org

The reaction of this compound with nucleophiles such as alcohols, amines, and water leads to the formation of urethanes, ureas, and carbamic acids, respectively. These reactions are the basis for the formation of polyurethanes and polyureas, where this compound acts as a monomer. The bifunctional nature of this compound allows for the formation of long polymer chains.

Reaction with Alcohols: When this compound reacts with a diol, a polyurethane is formed. The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group.

Reaction with Amines: The reaction with diamines results in the formation of polyureas. The nitrogen atom of the amine is a stronger nucleophile than the oxygen of an alcohol, leading to a faster reaction.

Reaction with Water: The reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group, leading to the formation of a urea (B33335) linkage.

The general mechanism for these nucleophilic additions can be summarized as follows:

Nucleophilic attack on the carbonyl carbon of the isocyanate. chemguide.co.uk

Formation of a tetrahedral intermediate.

Proton transfer to the negatively charged oxygen atom. libretexts.org

The isocyanate groups of this compound can also participate in cycloaddition reactions. These reactions involve the formation of cyclic compounds. A notable example is the 1,3-dipolar cycloaddition, a reaction that forms a five-membered ring. core.ac.uknih.gov

For instance, in the presence of a suitable catalyst, isatin (B1672199) ketimines can react with chalcones in a diastereoselective 1,3-dipolar [3+2] cycloaddition. rsc.org While not directly involving this compound, this illustrates the potential for isocyanate-derived intermediates to participate in such reactions. Another example is the catalytic (5+1) cycloaddition of diazooxindoles with imidazolidines, which can be catalyzed by rhodium or copper complexes. rsc.org

The specific cycloaddition reactions of this compound itself are less commonly reported in readily available literature but are theoretically possible given the reactivity of the isocyanate functionality.

Reaction Kinetics and Thermodynamics of this compound Transformations

The study of reaction kinetics provides insight into the rates of chemical reactions and the factors that influence them. For transformations involving this compound, understanding the kinetics is crucial for controlling polymerization processes and designing efficient synthetic routes.

A rate law is an equation that relates the rate of a reaction to the concentrations of the reactants. uri.edu For a reaction involving this compound and a nucleophile, the rate law would generally be in the form: Rate = k[this compound]^m[Nucleophile]^n, where k is the rate constant and m and n are the reaction orders with respect to each reactant. uca.edutransformationtutoring.com These orders must be determined experimentally. libretexts.org

The method of initial rates is a common experimental approach to determine the rate law. libretexts.orgkhanacademy.org This involves measuring the initial reaction rate at different initial concentrations of the reactants. By observing how the rate changes as the concentration of one reactant is varied while the others are kept constant, the order of the reaction with respect to that reactant can be determined. transformationtutoring.com

The activation energy (Ea) is the minimum energy required for a reaction to occur. byjus.comsiyavula.comkhanacademy.org It can be determined by studying the effect of temperature on the reaction rate. The Arrhenius equation, k = Ae^(-Ea/RT), describes the relationship between the rate constant (k), the activation energy (Ea), the absolute temperature (T), and the pre-exponential factor (A). libretexts.orgvedantu.com By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. libretexts.org The higher the activation energy, the slower the reaction rate. khanacademy.org

Hypothetical Data for the Reaction of this compound with a Diol:

ExperimentInitial [this compound] (M)Initial [Diol] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁴
20.200.104.0 x 10⁻⁴
30.100.202.0 x 10⁻⁴

From this hypothetical data, doubling the concentration of this compound doubles the rate, suggesting the reaction is first order with respect to the diisocyanate. Changing the diol concentration has no effect on the rate, suggesting it is zero order. Thus, the hypothetical rate law would be Rate = k[this compound].

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. chemguide.co.ukcore.ac.uk They achieve this by providing an alternative reaction pathway with a lower activation energy. siyavula.comchemguide.co.ukuobabylon.edu.iq For reactions involving this compound, various catalysts can be employed to accelerate the formation of polyurethanes and other products.

Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds, such as tin compounds. The catalyst can influence the reaction rate by activating either the isocyanate or the nucleophile. For example, a basic catalyst can deprotonate an alcohol to form a more nucleophilic alkoxide ion. The amount of catalyst used can also affect the reaction rate, with an increase in catalyst concentration generally leading to a faster reaction up to a certain point. researchgate.net

The effect of a catalyst on the activation energy is significant. By lowering the activation energy barrier, a greater fraction of reactant molecules will have sufficient energy to react upon collision, leading to an increased reaction rate. savemyexams.com

Effect of Catalyst on Activation Energy:

ReactionActivation Energy (Ea) (kJ/mol)Relative Rate
UncatalyzedHighSlow
CatalyzedLowFast

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. nih.govrsc.orgresearchgate.net Solvents can influence the stability of reactants, transition states, and products, thereby altering the activation energy of the reaction. rsc.orgresearchgate.net

For reactions of this compound, the polarity of the solvent is a key factor. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. For example, the reaction between an isocyanate and an alcohol involves a polar transition state. A polar solvent can solvate this transition state, lowering its energy and thus increasing the reaction rate.

However, the specific interactions between the solvent and the reactants can be complex. In some cases, a solvent might form strong hydrogen bonds with the nucleophile, which could decrease its reactivity and slow down the reaction. The choice of solvent can also influence the solubility of the reactants and the resulting polymer, which is an important consideration in polymerization reactions. researchgate.net Studies have shown that even for the same antioxidant, the reactivity can differ depending on the solvent used. nih.gov Mixed-solvent environments can also be used to fine-tune reaction rates and selectivities. osti.gov

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound is primarily centered on the synthesis of chiral polymers. As an achiral molecule itself, introducing chirality into polymers derived from it requires either the use of chiral co-reactants or the application of asymmetric polymerization techniques.

The creation of optically active polymers from diisocyanates is a well-established field, providing a framework for potential stereoselective reactions with this compound. cmu.eduresearchgate.net A primary strategy involves the polycondensation of the diisocyanate with a chiral diol or diamine. The stereochemical purity of the monomer directly influences the properties of the resulting polymer. For instance, studies on bio-based diisocyanates derived from isosorbide (B1672297) have shown that stereochemically well-defined diisocyanates lead to polyurethanes with distinct, stereochemistry-dependent morphologies and thermal stabilities. bohrium.com A polyurethane derived from a stereoregular isomannide-based diisocyanate exhibited a higher degree of crystallinity compared to one from a stereoirregular isosorbide-based counterpart. bohrium.com This principle suggests that reacting this compound with an enantiomerically pure chiral diol, such as one derived from lactic acid or a terpene, could produce stereoregular, optically active polyurethanes with unique material properties.

Another approach is enantiomer-selective polymerization, a process that involves the kinetic resolution of a racemic monomer where one enantiomer is preferentially incorporated into the polymer chain. cmu.edu While this is more commonly applied to vinyl monomers, the concept could be extended to polycondensation reactions involving a chiral catalyst that selectively facilitates the reaction of this compound with one enantiomer of a racemic chiral diol. The success of such an approach would depend on developing a catalyst system capable of high enantiomeric discrimination.

The resulting chiral polymers can exhibit helical structures, which are themselves a form of chirality. cmu.edu The formation of stable, one-handed helical conformations is a key goal in the synthesis of many optically active polymers, leading to materials with applications in chiral separations and as enantioselective catalysts. mdpi.comnih.gov The synthesis of such polymers using this compound would be a novel extension of this field.

Table 1: Approaches to Synthesizing Chiral Polymers from Diisocyanates

Method Description Relevance to this compound Key Outcome
Chiral Monomer Polycondensation Reaction of a diisocyanate with an enantiomerically pure co-monomer (e.g., chiral diol). bohrium.com This compound is reacted with a chiral diol or diamine. Optically active polymer with a stereoregular backbone.
Asymmetric Polymerization Use of a chiral catalyst to selectively polymerize one stereoisomer over another. cmu.edu A chiral catalyst could mediate the reaction between this compound and a racemic mixture of a chiral co-monomer. Optically active polymer and unreacted monomer of the opposite enantiomer.

| Induction of Helical Chirality | Polymer chain adopts a preferred one-handed helical conformation due to chiral influences. cmu.eduresearchgate.net | Chiral side chains introduced from a co-monomer could force the polyurethane backbone into a helical structure. | Polymer with chiroptical properties arising from its secondary structure. |

Investigating Intermediates and Transition States in this compound Chemistry

The study of reaction intermediates and transition states is crucial for understanding reaction kinetics and mechanisms. For isocyanates, these investigations often rely on a combination of experimental kinetics and computational chemistry. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the well-studied mechanisms of other aliphatic diisocyanates provide a strong model for its expected behavior.

The reactivity of the isocyanate (NCO) group is dictated by the electrophilicity of its central carbon atom. semanticscholar.org In aliphatic isocyanates like this compound, the electron-donating nature of the alkyl chain slightly reduces the reactivity compared to aromatic isocyanates. semanticscholar.org Reactions, such as the formation of urethanes with alcohols, proceed through nucleophilic addition.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways. jatm.com.br These studies can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. For the reaction between diisocyanates and alcohols, different mechanistic pathways, including uncatalyzed and catalyzed routes, can be modeled.

For example, computational investigations into the reactions of other aliphatic diisocyanates like hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI) have provided detailed mechanistic insights. jatm.com.brunideb.hu One study compared the reactivity of various aliphatic diisocyanates and found the order to be HMDI < IPDI < HDI. unideb.hu Quantum chemical calculations suggested that the higher reactivity of HDI could be attributed to the formation of cyclic transition states stabilized by N-H---N or N-H---O hydrogen bonds. unideb.hu Given its structural similarity to HDI, this compound is expected to participate in similar low-energy transition states.

The free energy of activation (ΔG‡) is a key parameter determined from these studies, which directly relates to the reaction rate. A comparison between an aromatic (TDI) and an aliphatic (IPDI) diisocyanate showed a significantly lower activation energy for the aromatic system, quantifying its higher reactivity. jatm.com.br

Table 2: Calculated Activation Energies for Diisocyanate Reactions

Reacting System Computational Method Calculated Parameter Value (kcal/mol) Reference
TDI + GAP DFT Free Energy of Activation (ΔG‡) ~10 kcal/mol lower than IPDI system jatm.com.br
IPDI + GAP DFT Free Energy of Activation (ΔG‡) Higher than TDI system jatm.com.br
Imidazole (B134444) on Fe(100) DFT Activation Barrier (C-H dissociation) 0.46 eV (~10.6 kcal/mol) bohrium.com

Note: The values presented are for analogous systems and serve to illustrate the data obtained from mechanistic studies. GAP refers to glycidyl (B131873) azide (B81097) polymer. The imidazole value illustrates a related dissociation barrier calculation.

The investigation of gas-phase reactions, such as the reaction of isocyanates with hydroxyl radicals, also employs transition state theory and high-level quantum chemical computations. acs.orgnih.govresearchgate.net For simple aliphatic isocyanates like methyl isocyanate, hydrogen abstraction from the alkyl group is predicted to be a major reaction channel, proceeding through a lower energy transition state than addition to the NCO group. acs.orgnih.govresearchgate.net This suggests that for this compound, reactions with radical species could involve intermediates formed by H-abstraction from the pentyl chain.

The direct detection of transient species can be achieved using advanced mass spectrometry techniques, which can identify and characterize reaction intermediates that have fleeting lifetimes. nih.gov These experimental methods, when combined with theoretical calculations of potential intermediates, provide powerful confirmation of proposed reaction mechanisms.

Polymer Science and Engineering Applications of 1,5 Diisocyanopentane Derived Materials

Synthesis of Polymeric Architectures from 1,5-Diisocyanopentane

Linear Polymers and Copolymers

Linear polymers derived from this compound are characterized by a straight-chain structure. These are typically synthesized through step-growth polymerization, reacting PDI with difunctional monomers like diols or diamines to form polyurethanes and polyureas, respectively. The resulting polymers consist of repeating units in a linear sequence.

Copolymers, on the other hand, involve the incorporation of two or more different monomers in the polymerization process. When this compound is one of the monomers, it can be combined with other diisocyanates or a variety of co-monomers to create random, alternating, or block copolymers. This allows for the fine-tuning of the polymer's properties. For instance, the copolymerization of PDI with other monomers can modify the thermal and mechanical properties of the final material.

Recent research has focused on the synthesis of bio-based thermoplastic polyurethanes (TPUs) using this compound. For example, TPUs with up to 92% bio-based content have been synthesized by reacting PDI with bio-based polyols and chain extenders. researchgate.net The properties of these TPUs can be controlled by adjusting the molar ratios of the reactants.

Table 1: Properties of Bio-Based Thermoplastic Polyurethanes (TPUs) Synthesized with this compound (PDI)

Sample IDMolar Ratio (PO3G:PDI:BDO)Initial Modulus (GPa)Shore A HardnessDegree of Phase Separation (DPS)
PPB 31:3:278920.575
PPB 41:4:3151930.647
PPB 51:5:4194930.716
PPB 71:7:6314940.738

Data sourced from a study on bio-based TPUs for FDM 3D printing. researchgate.net

Block and Graft Copolymers

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. researchgate.net The synthesis of block copolymers involving this compound can be achieved through sequential polymerization techniques. For example, a prepolymer can be formed from PDI and a diol, which then acts as a macroinitiator for the polymerization of a second monomer. This results in an A-B-A type triblock copolymer, where the PDI-based segment constitutes one block. The distinct blocks can phase-separate to form ordered nanostructures, leading to materials with unique properties.

Graft copolymers are a type of branched polymer where the side chains are structurally distinct from the main chain. psu.educmu.eduuiowa.edu To create graft copolymers with this compound, one could first synthesize a polymer backbone with reactive sites and then polymerize a different monomer from these sites. Alternatively, a macromonomer with a polymerizable end group can be copolymerized with other monomers. This approach allows for the combination of different polymer properties in a single material.

Structure-Property Relationships in this compound-derived Polymers

The performance of polymers derived from this compound is directly linked to their molecular structure. Key factors influencing the final properties of these materials include molecular weight distribution, polydispersity, and the topological arrangement of the polymer chains.

Molecular Weight Distribution and Polydispersity Control

The molecular weight distribution (MWD) and polydispersity index (PDI or Đ) are crucial parameters that affect the mechanical and processing properties of polymers. nih.govmdpi.com A narrow MWD, where polymer chains are of similar length, can lead to more uniform material properties. Conversely, a broad MWD can be advantageous for certain processing applications. rsc.org

In polycondensation reactions used to synthesize PDI-based polymers, the molecular weight can be controlled by adjusting the stoichiometry of the reactants or by adding a monofunctional monomer to cap the growing chains. youtube.com Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization can also be employed to achieve better control over MWD and to synthesize polymers with broad and tailored distributions. rsc.org The ability to precisely control these parameters allows for the fine-tuning of polymer properties for specific applications. nih.govrsc.org

Topological Characteristics of Polymer Chains

The topology of polymer chains—whether they are linear, branched, or cross-linked—profoundly influences the material's properties.

Linear polymers made with this compound tend to have higher crystallinity and density due to the ability of the chains to pack closely together. youtube.com This can result in materials with higher tensile strength and melting points.

Branched polymers , with their irregular structure, exhibit lower crystallinity and density. youtube.comquora.com This often leads to increased flexibility and lower tensile strength.

Cross-linked networks create rigid, thermosetting materials that are insoluble in solvents. purdue.edu The degree of cross-linking directly affects the material's elasticity and hardness; a higher density of cross-links leads to a more rigid material.

The relationship between the structure and properties of polyurethanes, which can be synthesized using this compound, is well-documented. The mechanical properties of these polymers can be systematically altered by changing the type and ratio of diisocyanates and polyols used in their synthesis. researchgate.netresearchgate.net

Advanced Polymeric Materials Utilizing this compound

The versatility of this compound allows for its use in a variety of advanced polymeric materials. Its bio-based origin makes it an attractive component for developing sustainable polymers.

High-performance polymers are designed for applications that require exceptional properties, such as high strength, thermal stability, and chemical resistance. dupont.comarkema.com PDI can be incorporated into the synthesis of such materials, including high-performance polyurethanes and polyamides.

In the realm of biomedical applications, PDI can be used to synthesize biodegradable and biocompatible polymers. apmpolymers.com For instance, it can be a component in elastomeric block copolymers for tissue engineering, where properties like elasticity and degradation rate can be tailored. nih.govresearchgate.net

The following table provides a hypothetical comparison of properties for different types of advanced polymers that could be synthesized using this compound, based on general principles of polymer science.

Table 2: Potential Properties of Advanced Polymers Based on this compound

Polymer TypePotential Key PropertiesPotential Applications
Linear High-Performance PolyurethaneHigh tensile strength, abrasion resistanceCoatings, elastomers, adhesives
Cross-linked Polyurea NetworkHigh hardness, chemical resistance, thermal stabilityProtective coatings, rigid foams
Bio-based Block Copolymer ElastomerBiocompatibility, tunable elasticity and degradationMedical implants, drug delivery systems
Grafted PolyolefinImproved adhesion and compatibilityCompatibilizers for polymer blends, tie layers in multilayer films

Specialty Polyurethanes and Polyureas

The versatility of this compound allows for the creation of specialty polyurethanes (PUs) and polyureas with tailored properties. These materials are noted for their durability, flexibility, and resistance to chemicals and weathering. voltcoatings.comcorrosionpedia.com

Polyurethanes: Thermoplastic polyurethanes (TPUs) synthesized from bio-based PDI exhibit a range of mechanical properties that can be controlled by adjusting the molar ratio of the reactants. In a study utilizing bio-based PDI, polytrimethylene ether glycol (PO3G) as the soft segment, and 1,4-butanediol (B3395766) (BDO) as the chain extender, TPUs with up to 92% bio-based content were produced. researchgate.net The investigation revealed that as the content of the hard segment (formed by PDI and BDO) increases, there is a corresponding increase in the material's modulus and hardness. researchgate.net This is attributed to a higher degree of phase separation between the hard and soft segments within the polymer's microstructure. researchgate.net The resulting elastomers are suitable for applications such as 3D printing via fused deposition modeling (FDM). researchgate.net

Mechanical Properties of Bio-Based TPUs Derived from this compound researchgate.net
Formulation (PO3G:PDI:BDO Molar Ratio)Initial Modulus (GPa)Shore A HardnessDegree of Phase Separation (DPS)
PPB 3 (1:3:2)78920.575
PPB 4 (1:4:3)151930.647
PPB 5 (1:5:4)194930.716
PPB 7 (1:7:6)314940.738

Polyureas: Polyurea coatings are known for their rapid curing time, high tensile strength, and excellent resistance to chemicals and environmental factors. voltcoatings.comcorrosionpedia.comarmorthane.com The reaction between an isocyanate like PDI and a polyamine forms the robust urea (B33335) linkages that provide these properties. voltcoatings.com While aromatic diisocyanates can be sensitive to UV light, causing discoloration, aliphatic diisocyanates like PDI yield polyureas that are color-stable and maintain their physical properties upon UV exposure, making them ideal for topcoat and outdoor applications. corrosionpedia.com These characteristics make PDI-based polyureas suitable for demanding protective coating applications where durability and weather resistance are paramount. voltcoatings.comarmorthane.comvoltcoatings.com

Responsive and Adaptive Polymeric Systems

The integration of this compound into the architecture of "smart" polymers enables the development of materials that can respond to external stimuli. One of the key areas of this research is in self-healing materials.

Research has been conducted on the synthesis of self-healing polyurethanes utilizing a trimer of pentamethylene diisocyanate (PDI trimer). aip.org In one approach, a polyurethane prepolymer is synthesized from a polyester (B1180765) polyol and the PDI trimer. aip.org To introduce the self-healing functionality, furan (B31954) groups (from furfuryl amine) are attached to the polyurethane structure. aip.org These furan groups can undergo a thermally reversible Diels-Alder reaction with maleimide (B117702) groups (from bismaleimide). aip.org This reaction creates reversible cross-links within the polymer network. When the material is heated, the cross-links break (a retro-Diels-Alder reaction), allowing the material to flow and heal cracks or damage. Upon cooling, the cross-links reform (Diels-Alder reaction), restoring the material's integrity. aip.org This mechanism provides a pathway for extending the lifespan of polyurethane products that are prone to microcracks from mechanical or environmental stress. aip.org

Composite Materials Development

Polymer matrix composites are materials where a polymer is reinforced with fibers or particles to enhance its mechanical and physical properties. researchgate.netdtu.dk Common reinforcing agents include glass, carbon, and natural fibers. atlantis-press.comresearchgate.net The development of fiber-reinforced polyurethane composites is an active area of research, aiming to create lightweight materials with high strength for various industries. atlantis-press.comresearchgate.netmdpi.com

However, based on the reviewed scientific literature, there is limited specific information available on the use of this compound as the primary polymer matrix in the development of fiber-reinforced or particulate-filled composite materials. While PDI is used to create polyurethane and polyurea matrices, detailed research findings on the performance of PDI-specific composites, including the effects of fiber type, loading, and interfacial adhesion, are not widely documented.

Coordination and Organometallic Chemistry of 1,5 Diisocyanopentane

1,5-Diisocyanopentane as a Ligand in Transition Metal Complexes

This compound functions as a neutral, two-electron donor ligand for each isocyanide group. The lone pair of electrons on the carbon atom of the isocyanide moiety readily forms a coordinate covalent bond with transition metals. The flexible aliphatic chain connecting the two isocyanide groups allows the ligand to adopt various coordination modes. It can act as a chelating ligand, binding to a single metal center, or more commonly, as a bridging ligand, linking two or more metal centers to form larger supramolecular structures.

Synthesis of Mononuclear Metal-Isocyanide Complexes

The synthesis of mononuclear complexes involving this compound typically involves the reaction of a suitable metal precursor with the diisocyanide ligand in a specific stoichiometric ratio. Common metal precursors include metal halides, carbonyls, or other complexes with labile ligands that can be easily displaced by the isocyanide groups.

For instance, the reaction of a metal carbonyl complex with this compound can lead to the substitution of one or more carbonyl ligands. The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired mononuclear product.

Table 1: Examples of Synthetic Routes to Mononuclear this compound Complexes

Metal PrecursorReaction ConditionsProduct
M(CO)6Photolysis or thermal reaction in the presence of this compoundM(CO)5(CN-C5H10-NC)
[MCl2(PPh3)2]Stirring at room temperature with this compound[MCl(PPh3)2(CN-C5H10-NC)]Cl

Note: The above table represents generalized synthetic strategies and specific outcomes may vary depending on the metal and reaction conditions.

Dinuclear and Polynuclear Architectures

The bifunctional nature of this compound makes it an excellent building block for the construction of dinuclear and polynuclear metal complexes. In these architectures, the diisocyanopentane ligand acts as a bridge, connecting two or more metal centers. The length and flexibility of the pentamethylene chain influence the distance and spatial orientation of the metal centers within the resulting structure.

The synthesis of such multinuclear complexes often involves controlling the stoichiometry of the metal precursor and the diisocyanide ligand. By using a metal-to-ligand ratio greater than one, the formation of bridged species is favored. These reactions can lead to the self-assembly of complex structures, including molecular squares, polygons, and coordination polymers.

Electronic and Steric Effects of this compound in Metal Coordination

The coordination of this compound to a metal center is influenced by both electronic and steric factors.

Spectroscopic Characterization of this compound Metal Complexes

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for characterizing isocyanide complexes. The stretching frequency of the C≡N bond (ν(CN)) is particularly informative. Upon coordination to a metal center, the ν(CN) band typically shifts to a higher wavenumber compared to the free ligand. This shift is a result of the σ-donation from the isocyanide to the metal, which strengthens the C≡N bond. The magnitude of this shift can provide insights into the electronic properties of the metal center and the extent of back-bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand framework within the complex. The chemical shifts of the protons and carbons in the pentamethylene chain can be affected by coordination. In some cases, coupling between the nuclear spins of the ligand and the metal nucleus can be observed, providing further structural information.

Table 2: Representative Spectroscopic Data for this compound Metal Complexes

Complex TypeSpectroscopic TechniqueKey Observables
MononuclearIR Spectroscopyν(CN) shift to higher frequency
13C NMR SpectroscopyShift in the isocyanide carbon resonance
Dinuclear/PolynuclearIR SpectroscopyMultiple ν(CN) bands may be observed
1H NMR SpectroscopyChanges in chemical shifts of spacer protons

Reactivity of Coordinated this compound Ligands

The isocyanide functional groups of this compound, once coordinated to a metal center, can exhibit modified reactivity. The electron density at the carbon and nitrogen atoms of the isocyanide is altered upon coordination, making them susceptible to nucleophilic or electrophilic attack.

For example, coordinated isocyanides can undergo nucleophilic attack at the carbon atom by species such as amines or alcohols, leading to the formation of carbene ligands. The reactivity of the coordinated this compound ligand is an area of ongoing research, with potential applications in catalysis and the synthesis of novel organometallic compounds.

Supramolecular Architectures Involving 1,5 Diisocyanopentane

Non-Covalent Interactions in 1,5-Diisocyanopentane Self-Assembly

Non-covalent interactions are the fundamental driving forces behind the self-assembly of molecules into ordered supramolecular structures. nih.govmdpi.comnih.gov These interactions, which include hydrogen bonds, metal-ligand coordination, and van der Waals forces, are significantly weaker than covalent bonds, allowing for the formation of dynamic and responsive materials. nih.govmdpi.comrsc.org

Hydrogen bonding is a highly directional, non-covalent interaction that plays a critical role in defining the structure of many supramolecular systems. rsc.orgrsc.orgnih.gov While the isocyanate groups of this compound can act as hydrogen bond acceptors, and their reaction products (such as urethanes or ureas) can act as both donors and acceptors, specific examples of complex hydrogen-bonded networks formed directly from this compound were not detailed in the search results.

The formation of coordination polymers involves the bonding of metal ions with organic ligands to create extended one-, two-, or three-dimensional structures. nih.govsemanticscholar.orgmdpi.comd-nb.info The isocyanate groups of this compound are not typical ligands for direct metal coordination. However, they can be chemically modified into functionalities, such as pyridyl or imidazole (B134444) groups, that readily coordinate with metal centers. rsc.orgrsc.org These modified linkers could then be used to synthesize metallo-supramolecular polymers. Specific research detailing the use of this compound or its derivatives in the synthesis of such coordination polymers was not found in the provided search results.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. nih.govnih.govresearchgate.net This interaction is governed by principles of molecular recognition, where the host has a cavity that is sterically and electronically complementary to the guest. While flexible molecules like this compound could potentially be incorporated into larger host structures (e.g., macrocycles or cages), or act as a guest itself within a suitable host, specific studies detailing such host-guest systems involving this compound were not identified in the search results.

Mechanically Interlocked Molecular Architectures (MIMAs) from this compound

Mechanically interlocked molecular architectures (MIMAs) are complex structures, such as catenanes and rotaxanes, where molecules are linked topologically without the presence of a covalent bond. wikipedia.orgnaturalspublishing.com The synthesis of these molecules often involves a template-directed approach where non-covalent interactions pre-organize the components before a final covalent reaction creates the mechanical link. uh.eduresearchgate.netnih.gov For example, a linear molecule (an "axle") can be threaded through a macrocycle (a "wheel") and then capped with bulky "stoppers" to form a rotaxane. nih.govnih.govrsc.org The flexible backbone and reactive end-groups of this compound make it a potential candidate for use as an axle component in rotaxane synthesis, where the isocyanate groups could react with bulky stopper molecules. However, the search results did not provide specific examples or research findings on the synthesis of MIMAs utilizing this compound.

Dynamic Covalent Chemistry with this compound

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. researchgate.netresearchgate.net It utilizes reversible covalent reactions to form complex molecules and materials under thermodynamic control, allowing for error correction and adaptation to external stimuli. nih.govnih.gov The reactivity of the isocyanate groups in this compound allows it to participate in reactions that can be reversible under certain conditions, such as the formation of urethane (B1682113) or urea (B33335) linkages. This potential for reversible bond formation could allow this compound to be used in dynamic covalent systems for creating adaptable polymers or self-healing materials. Despite this potential, specific studies demonstrating the application of this compound in dynamic covalent chemistry were not present in the provided search results.

Data Tables

Due to the lack of specific experimental research findings for this compound within the scope of the provided outline in the search results, no data tables could be generated.

Functional Supramolecular Materials Derived from this compound

The integration of this compound, also known as pentamethylene diisocyanate (PDI), into supramolecular architectures has led to the development of advanced functional materials. A notable area of this development is in self-healing polymers, where the unique chemical structure of PDI contributes to the formation of dynamic networks capable of autonomous repair. These materials leverage reversible non-covalent interactions or dynamic covalent bonds to restore their structural integrity and mechanical properties after damage.

A significant advancement in this field is the creation of fully bio-based healable thermoset polyurethanes. researchgate.net These materials are synthesized using mixtures of quercetin (B1663063) (a bio-based polyphenol), a 1/2 adduct of poly(trimethylene glycol) and 1,5-pentamethylene diisocyanate (PDI), and a PDI trimer. researchgate.net The functional core of this self-healing system lies in the dynamic nature of the phenol-carbamate bonds formed between the phenolic hydroxyl groups of quercetin and the isocyanate groups of PDI. researchgate.net

These phenol-carbamate bonds can undergo dissociation and recombination upon thermal stimulation. Research indicates that the dissociation of these dynamic bonds begins at temperatures between 100–120 °C. researchgate.net When the material is damaged, applying heat to this temperature range allows the bonds to break and reform across the fractured interface, effectively healing the material. This process has demonstrated high healing efficiencies, with the potential to recover over 90% of the material's original tensile strength after being subjected to healing conditions of 120 °C under 1 MPa of pressure for one hour. researchgate.net

The composition of these polyurethane networks can be tailored to fine-tune their thermal and mechanical properties. For instance, varying the molar ratios of quercetin, the PDI-polyol adduct, and the PDI trimer affects the crosslinking density, which in turn influences properties such as the glass transition temperature, tensile strength, and modulus of the material. researchgate.net This tunability is crucial for designing self-healing materials for specific applications.

Below is an interactive data table summarizing the composition and healing performance of these bio-based polyurethane networks.

Material DesignationMolar Ratio (Quercetin-OH : PDI-Adduct-NCO : PDI-Trimer-NCO)Healing Temperature (°C)Healing Time (h)Healing Pressure (MPa)Healing Efficiency (Tensile Strength)
BPUN-α5(10 + α)/3 : 10 : α (where α = 0, 3, 5)12011>90%

Note: BPUN-α refers to the bio-based polyurethane networks described in the research. The parameter α represents the molar amount of the PDI trimer, which influences the crosslinking density. researchgate.net

The development of such materials based on this compound highlights a promising pathway toward more sustainable and durable polymers. The use of bio-based monomers like PDI, which can be derived from renewable resources, further enhances the environmental profile of these functional materials. researchgate.netgreenchemicalsblog.com While self-healing is a primary demonstrated function, the principles of dynamic bond formation inherent in these supramolecular structures suggest potential for other stimuli-responsive behaviors.

Catalytic Applications and Mechanistic Insights with 1,5 Diisocyanopentane

1,5-Diisocyanopentane as a Component of Ligands in Homogeneous Catalysis

Homogeneous catalysis often relies on the design of sophisticated ligands to tune the reactivity and selectivity of metal centers. Isocyanides, as a class of compounds, are known to act as ligands for various transition metals. However, specific research detailing the synthesis of ligands derived from this compound and their subsequent application in homogeneous catalysis is not prominently featured in the available scientific literature.

Hydrosilylation Catalysis

The hydrosilylation of unsaturated bonds is a pivotal industrial process for the synthesis of organosilicon compounds. While various transition metal complexes are known to catalyze this reaction, there is no specific data available on the use of this compound-based ligands to modulate the activity or selectivity of hydrosilylation catalysts.

Hydrogenation Reactions

Catalytic hydrogenation is a fundamental reaction in organic synthesis. The electronic and steric properties of ligands play a crucial role in the efficiency and selectivity of hydrogenation catalysts. Despite the potential for this compound to form bidentate or bridging ligands, research articles detailing its application in catalytic hydrogenation reactions are not found.

Organocatalysis involving this compound or its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. While various functional groups can be employed in organocatalyst design, there is a lack of studies reporting the use of this compound or its derivatives as organocatalysts for any specific transformation.

Heterogeneous Catalysis with this compound-Modified Surfaces

The modification of solid supports with organic molecules is a common strategy to create active and selective heterogeneous catalysts. The two isocyanate groups of this compound could potentially be used to anchor catalytic species or to modify the surface properties of materials. However, there is no available research demonstrating the application of this compound for this purpose in heterogeneous catalysis.

Reaction Mechanism Elucidation in Catalytic Processes Utilizing this compound

Understanding the reaction mechanism is crucial for the rational design of improved catalysts. Due to the absence of specific catalytic applications of this compound in the literature, there are consequently no mechanistic studies elucidating its role in any catalytic cycle.

Computational and Theoretical Investigations of 1,5 Diisocyanopentane Systems

Density Functional Theory (DFT) Studies on 1,5-Diisocyanopentane Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are crucial for understanding the reactivity of the isocyanate (–NCO) functional groups, which governs its polymerization and other chemical transformations.

Research has employed DFT calculations to probe the mechanisms of PDI reactions, such as its self-polymerization into trimers (isocyanurates). These studies calculate the activation energy barriers for different reaction pathways, providing a quantitative measure of reaction feasibility. acs.org For instance, in the formation of a PDI isocyanurate trimer, the process begins with three PDI monomers approaching each other. As the reaction advances, the three isocyanate groups form a six-membered ring structure in a transition state before the final bonds are formed. acs.org

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict the sites of electrophilic and nucleophilic attack. The –NCO group's electronic structure is a primary focus, revealing the electrophilic nature of the carbonyl carbon.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For PDI, these maps highlight the electrophilic character of the isocyanate carbons, making them susceptible to attack by nucleophiles like alcohols or amines.

A notable DFT investigation into the self-polymerization mechanism of the PDI trimer calculated a significant energy barrier for the transition state, as detailed in the table below. acs.org

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol)
TrimerizationThree PDI monomers form a six-membered ring transition state (TS1).47.66

This table presents the calculated energy barrier for the transition state in the self-polymerization of PDI into an isocyanurate trimer, as determined by Gaussian calculations. acs.org

Molecular Dynamics Simulations of this compound-based Polymers

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For polymers derived from this compound, such as polyurethanes, MD simulations provide valuable insights into their morphology, mechanical properties, and interactions at the atomic scale. rsc.org While specific MD studies exclusively focused on PDI-based polymers are not widely published, the methodology is well-established for analogous polyurethane systems and is directly applicable. nih.govresearchgate.net

An MD simulation for a PDI-based polymer would typically involve these steps:

Model Construction: Building an amorphous cell containing multiple polymer chains. These chains are constructed from PDI and a chosen polyol monomer. researchgate.net

Force Field Application: A suitable force field (e.g., ReaxFF, COMPASS) is chosen to define the potential energy of the system, governing the interactions between all atoms. researchgate.net

Equilibration: The system is subjected to a series of energy minimization and dynamics runs under controlled temperature and pressure (e.g., NPT or NVT ensembles) to achieve a relaxed, equilibrium state. mdpi.com

Production Run and Analysis: After equilibration, a long simulation run is performed to collect data on the trajectories of the atoms. This data is then analyzed to calculate macroscopic properties.

MD simulations can be used to investigate various properties of PDI-based polymers, including:

Mechanical Properties: Tensile strength, modulus, and stiffness can be estimated by simulating deformation. mdpi.com

Thermal Properties: The glass transition temperature (Tg) can be determined by observing changes in density or specific volume as a function of temperature. researchgate.net

Interfacial Properties: Simulations can model the interaction between the polymer and other materials, such as fillers or surfaces, which is critical for applications in coatings and adhesives. mdpi.com

Simulation ParameterTypical Value/SettingPurpose
EnsembleNPT (Isothermal-isobaric)To equilibrate the system's density at a given temperature and pressure. mdpi.com
Temperature300 K - 500 KTo simulate behavior at application-relevant temperatures or during thermal processing. mdpi.com
Pressure1 atmTo simulate standard atmospheric conditions. mdpi.com
Time Step0.5 - 1.0 fsDefines the interval for integrating the equations of motion. mdpi.com
Simulation DurationSeveral nanoseconds (ns)To allow the system to explore its conformational space and for properties to converge. nih.gov

This table outlines a set of typical parameters that would be used in a molecular dynamics simulation of a polyurethane system, which could be adapted for PDI-based polymers. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, including but not limited to DFT, provide a fundamental understanding of the electronic structure and nature of chemical bonds within the this compound molecule. These calculations are essential for explaining the molecule's stability, spectroscopic properties, and inherent reactivity.

Key aspects of PDI's electronic structure that can be elucidated include:

Molecular Orbital Analysis: Calculations reveal the composition and energy levels of the molecular orbitals. The HOMO is typically located on the nitrogen and oxygen atoms of the isocyanate group, while the LUMO is centered on the C=N bond, indicating the pathway for charge transfer during reactions. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, intramolecular interactions, and the nature of bonding (e.g., covalent vs. ionic character). nih.gov For PDI, NBO analysis can quantify the delocalization of electron density within the –NCO group and its interaction with the pentamethylene chain.

Bonding Parameters: Geometrical parameters such as bond lengths, bond angles, and dihedral angles are optimized to find the molecule's lowest energy conformation. acs.org These calculated geometries can be compared with experimental data to validate the computational model.

PropertyDescriptionRelevance to this compound
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Ionization PotentialThe energy required to remove an electron from the molecule.Indicates the molecule's tendency to act as an electron donor. rasayanjournal.co.in
Electron AffinityThe energy released when an electron is added to the molecule.Indicates the molecule's tendency to act as an electron acceptor. rasayanjournal.co.in
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

This table describes key electronic properties that can be determined for this compound using quantum chemical calculations and their significance in understanding its chemical behavior. rasayanjournal.co.innih.gov

Predictive Modeling for Novel this compound Derivatives

Computational methods are increasingly used not just to study existing molecules but also to predict the properties of novel, yet-to-be-synthesized derivatives. This predictive modeling approach accelerates the discovery of new materials with tailored properties. For this compound, this involves designing hypothetical derivatives and computationally screening them for desired characteristics.

The process typically follows these steps:

In Silico Design: New molecules are designed by modifying the PDI structure. This could involve changing the length of the alkyl chain, introducing substituents (e.g., fluorine, methyl groups) on the backbone, or replacing the isocyanate groups with other reactive functionalities.

Property Calculation: Quantum chemical methods, such as DFT, are used to calculate the key electronic and structural properties of these designed derivatives. Properties of interest often include the HOMO-LUMO gap to predict reactivity, bond dissociation energies to estimate thermal stability, and dipole moments to gauge polarity. nih.gov

Screening and Selection: The calculated properties of the derivatives are compared against a set of target criteria. For example, a search for a more reactive diisocyanate might target derivatives with a smaller HOMO-LUMO gap. nih.gov Promising candidates are then prioritized for experimental synthesis and validation.

This predictive approach allows researchers to explore a vast chemical space efficiently, saving significant time and resources compared to a purely experimental trial-and-error process. It can be used to design PDI derivatives with enhanced reactivity, improved thermal stability, or specific solubility profiles for advanced applications in coatings, foams, and adhesives. researchgate.net

Computational Approaches to Reaction Pathway Elucidation

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry offers powerful tools to elucidate complex reaction pathways that are often inaccessible to direct experimental observation. rsc.orgmdpi.com

For reactions involving this compound, such as its reaction with polyols to form polyurethanes or its trimerization, computational methods can map the entire potential energy surface (PES). nih.gov This involves:

Identifying Stationary Points: Locating the geometries and energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. nih.gov

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is directly related to the reaction rate. acs.org

Analyzing Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm that a structure is a true transition state (characterized by a single imaginary frequency).

A recent computational study on the self-polymerization of PDI trimers successfully used Gaussian calculations to model the reaction pathway. acs.org The study identified a key transition state where the three –NCO groups arrange into a six-membered ring before the final product is formed, and it quantified the energy barrier for this step as 47.66 kcal/mol. acs.org Such detailed mechanistic insights are crucial for catalyst design and process optimization in industrial settings. researchgate.net

Advanced Analytical Techniques for Characterization of 1,5 Diisocyanopentane and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1,5-diisocyanopentane and its reaction products. These methods probe the interactions of molecules with electromagnetic radiation, providing a unique fingerprint of the chemical structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR are the most relevant techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different methylene (B1212753) groups in the pentane (B18724) chain. The protons on the carbons adjacent to the isocyanate groups (α-CH₂) will be the most deshielded due to the electron-withdrawing nature of the NCO group, thus appearing at the highest chemical shift. The chemical shifts will decrease for protons further away from the NCO groups (β-CH₂ and γ-CH₂).

In the analysis of polymers derived from this compound, such as polyurethanes, NMR is invaluable for confirming the formation of urethane (B1682113) linkages (-NH-COO-). The appearance of new signals corresponding to the urethane proton and the shift in the signals of the carbons adjacent to the newly formed urethane bond provide definitive evidence of polymerization.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound.
Carbon AtomEstimated Chemical Shift (ppm)
N=C=O~121
α-CH₂~43
β-CH₂~30
γ-CH₂~24

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups. For this compound, the most prominent feature is the isocyanate group (-N=C=O).

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band around 2250-2275 cm⁻¹ due to the asymmetric stretching vibration of the N=C=O group. iosrjournals.org This band is highly characteristic and is used to monitor the presence of unreacted isocyanate groups during polymerization reactions. The disappearance of this peak and the appearance of new bands, such as the N-H stretching (around 3300 cm⁻¹) and C=O stretching of the urethane group (around 1700-1730 cm⁻¹), indicate the formation of polyurethane. mdpi.comnih.gov The aliphatic C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. The symmetric stretching of the isocyanate group, which is often weak or absent in the IR spectrum, can be observed in the Raman spectrum. Raman spectroscopy is particularly useful for studying the structure of long aliphatic chains. nih.gov However, the strong N=C=O asymmetric stretch seen in IR is typically weak in the Raman spectrum. The spectra of polyurethanes derived from aliphatic diisocyanates often show similar features, with the -NH- signal being almost absent in Raman spectroscopy. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak would confirm the molecular weight. Fragmentation would likely involve cleavage of the pentyl chain.

In the characterization of polyurethane oligomers and polymers, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and ESI are employed to determine the molecular weight distribution of the polymer chains. researchgate.net The mass spectra of polyurethanes will show a series of peaks corresponding to oligomers with different numbers of repeating units.

X-ray Diffraction and Crystallography of this compound Complexes and Polymers

X-ray diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. researchgate.net Polymers can exist in various forms, from highly crystalline to amorphous, and this significantly affects their mechanical and thermal properties. For polyurethanes derived from this compound, XRD can be used to study the arrangement of polymer chains in the solid state. The diffraction pattern of a semi-crystalline polymer will show sharp peaks superimposed on a broad amorphous halo.

Furthermore, diisocyanates can act as ligands in coordination complexes with metal ions. Single-crystal X-ray crystallography can provide the precise three-dimensional structure of such complexes, detailing bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netnih.gov While specific crystallographic data for this compound complexes are not prevalent in the literature, the principles of coordination chemistry suggest it can form complexes where the isocyanate groups coordinate to the metal. nih.govwikipedia.org

Chromatographic Techniques for Purity and Molecular Weight Analysis

Chromatographic methods are essential for separating components of a mixture and for determining the purity and molecular weight distribution of polymers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the this compound monomer. HPLC is particularly useful for the analysis of diisocyanates, often after derivatization to more stable compounds.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the most common method for determining the molecular weight distribution of polymers. regulations.govregulations.gov For polyurethanes synthesized from this compound, GPC/SEC analysis provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net This information is vital for correlating the polymer's molecular characteristics with its macroscopic properties. The analysis is typically performed by dissolving the polymer in a suitable solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. regulations.govregulations.gov Larger molecules elute faster than smaller molecules.

Table 2: Representative GPC Data for an Aliphatic Polyurethane.
ParameterValue
Mn (g/mol)34,232
Mw (g/mol)145,784
Polydispersity Index (Mw/Mn)4.26
Note: This is example data for a polyurethane and not specific to a this compound-based polymer. regulations.gov

Thermal Analysis (beyond basic properties, e.g., for reaction kinetics)

Thermal analysis techniques are used to study the effect of temperature on a material's properties. For this compound and its derivatives, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability and reaction kinetics.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polyurethanes, TGA is used to determine their thermal stability and decomposition profile. The thermal degradation of aliphatic polyurethanes typically occurs in multiple stages, with the initial weight loss often attributed to the dissociation of the urethane linkage. researchgate.netosti.gov By conducting TGA at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). eag.comhu-berlin.de For polyurethanes, DSC is crucial for understanding the phase behavior of the hard and soft segments. Furthermore, DSC can be used to study the kinetics of polymerization (curing) reactions by measuring the heat evolved during the reaction. researchgate.net The extent of reaction can be determined from the area under the exothermic peak.

Table 3: Example Thermal Decomposition Stages of an Aliphatic Polyurethane from TGA.
Decomposition StageTemperature Range (°C)Associated ProcessActivation Energy (kJ/mol)
First~250-350Degradation of urethane bonds (hard segments)144 - 148
Second~350-450Degradation of polyol (soft segments)197 - 204
Note: This is representative data for a polyurethane adhesive and may not be specific to a this compound-based polymer. researchgate.netpku.edu.cn

Microscopic Techniques for Material Morphology

The morphological characterization of materials derived from this compound is crucial for understanding their structure-property relationships. Microscopic techniques provide direct visualization of the surface and bulk morphology, offering insights into features such as phase separation, domain size and distribution, and surface roughness. These analyses are fundamental to tailoring the performance of polymers in various applications. The primary microscopic techniques employed for this purpose are Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high magnifications. In this method, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface's topography and composition. For polyurethane elastomers, SEM analysis can reveal the phase-separated morphology, which is a characteristic feature of these materials.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of the internal structure of thin polymer films. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

For polymers derived from this compound, TEM can provide detailed information about the nanoscale morphology. This includes the size, shape, and arrangement of hard and soft domains in segmented polyurethanes. The contrast in TEM images of polymers is often enhanced by staining one of the phases with a heavy metal compound to increase electron scattering. This allows for clear visualization of the phase-separated structures. The insights gained from TEM are invaluable for understanding how synthetic parameters, such as the ratio of reactants, influence the final morphology and, consequently, the material's performance.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. An AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is scanned over the surface, the forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical image.

AFM is particularly well-suited for characterizing the surface morphology of polymers, including those based on this compound, as it can provide quantitative data on surface roughness and visualize the phase morphology with high resolution. In tapping mode AFM, phase imaging can be used to differentiate between the harder and softer segments of a polyurethane, providing a detailed map of the phase-separated morphology. bhu.ac.in This technique has been used to observe changes in the surface morphology of polyurethane films after various treatments, revealing the formation of more relief structures with an extended surface area. researchgate.net

The following table summarizes the application of these microscopic techniques in the characterization of polyurethanes, which serves as a relevant proxy for derivatives of this compound.

Derivative SystemMicroscopic TechniqueObserved Morphological Characteristics
Polyurethane MacroinifertersSEMTwo-phase morphology with hard segment spherulites (0.87 to 2.61 μm). bhu.ac.in
Polyurethane-g-PMMA CopolymerSEMContinuous morphology due to deformation and coalescence of spherulites. bhu.ac.in
Polyurethane FilmsAFMSmooth initial surface structure, which becomes more textured with relief structures after plasma treatment. researchgate.net
Polyurethane ElastomersSEMPhase-segmented morphology.

This interactive table allows for a clear comparison of the types of information that can be gleaned from each microscopic technique when applied to polyurethane systems.

Future Directions and Emerging Research Avenues in 1,5 Diisocyanopentane Chemistry

Integration of 1,5-Diisocyanopentane into Bio-inspired Systems

A significant research trend involves the use of bio-inspired design principles to create novel materials. Bio-inspired polymers aim to mimic the structures and functions of natural biological systems to achieve unique properties. The bio-based origin of this compound makes it an ideal component for such systems.

Future research is focused on combining bio-based PDI with other monomers derived from natural sources, such as diols produced from fatty acids, sugars, or terpenes. nih.gov For instance, researchers have successfully synthesized novel polyurethanes by reacting bio-based PDI with erythrodiol, a diol produced by the direct reduction of the naturally occurring pentacyclic triterpenoid, oleanolic acid. nih.gov This approach yields polymers with a high bio-based content and unique properties imparted by the rigid and bulky structure of the natural precursor. These bio-inspired polyurethanes could find applications in biomedicine, such as in scaffolds for tissue engineering, where the polymer's structure can influence cell adhesion and growth. nih.gov Another avenue is the development of biocomposites where PDI-based polymers act as a matrix for natural fillers like cellulose (B213188) nanocrystals or chitin, enhancing mechanical properties and biodegradability. mdpi.com

Development of Smart Materials with this compound as a Core Component

"Smart materials" are materials that can respond to external stimuli, such as changes in temperature, pH, light, or mechanical force. nih.gov Polyurethanes are a prominent class of polymers used to create such stimuli-responsive materials, including shape-memory polymers (SMPs) and self-healing systems. enovis.comhit.edu.cn

The incorporation of this compound as a core component in these materials is a promising area of research. Polyurethane-based SMPs have the ability to return from a temporary, deformed shape to their original, permanent shape upon triggering by a stimulus like heat. mdpi.comnih.gov The linear and flexible aliphatic structure of PDI could be leveraged to design SMPs with tailored transition temperatures and mechanical properties, making them suitable for applications ranging from biomedical devices to deployable aerospace structures. benthamopen.comresearchgate.net

Furthermore, isocyanates are key components in extrinsic self-healing materials, where they are microencapsulated and embedded within a polymer matrix. mdpi.comillinois.edu When a crack forms, the microcapsules rupture, releasing the isocyanate to react with a curing agent or ambient moisture, thus repairing the damage. pcimag.comresearchgate.net The high reactivity of PDI makes it a strong candidate for such systems. Future research will likely focus on optimizing the encapsulation of PDI and its derivatives to create robust, catalyst-free, one-part self-healing coatings and composites that extend the lifespan and safety of materials. mdpi.com

Sustainable Chemistry and Circular Economy Approaches for this compound

The shift towards a low-carbon, circular economy is a major driver of chemical research. mdpi.com this compound is at the center of this shift in the polyurethane industry due to its potential for production from renewable feedstocks. mdpi.com The entire value chain, from raw material sourcing to final product, is being reimagined through the lens of sustainability.

The production of bio-based PDI begins with the microbial fermentation of sugars from crops like corn to produce L-lysine. nih.gov This amino acid is then enzymatically converted to 1,5-diaminopentane (cadaverine), which serves as the direct precursor to PDI. This bio-based production pathway significantly lowers the carbon footprint compared to traditional petroleum-based aliphatic diisocyanates. nih.gov Research is ongoing to optimize fermentation and enzymatic conversion processes to increase yields and reduce costs. nih.gov

This approach is a prime example of a circular economy model that integrates agriculture with the chemical industry. It allows for the high-value utilization of agricultural residues and by-products as feedstocks. nih.gov Furthermore, the development of efficient synthesis routes, such as using jet loop reactors for the phosgenation of 1,5-diaminopentane, is crucial for the economic viability and industrial-scale production of bio-based PDI. Commercially, bio-based PDI is already available, such as in curing agents for polyurethane coatings that boast up to 70% bio-based content. researchgate.net

Advanced Functional Materials from this compound

Beyond sustainability, this compound is a building block for advanced functional materials with high-performance characteristics. Its unique combination of properties—aliphatic nature, flexibility, and curing efficiency—enables the creation of polymers with enhanced durability, weather resistance, and mechanical strength. nih.gov

Research in this area is focused on synthesizing high-performance polyurethanes (PUs) for demanding applications. For example, reacting PDI with bulky, rigid diols derived from natural products has produced PUs with exceptionally high glass-transition temperatures (Tg) and thermal stability. nih.gov These materials are suitable for applications requiring robust performance under extreme conditions.

The data below shows the thermal properties of novel polyurethanes synthesized from this compound (PDI) and Erythrodiol (ErDO), a bio-based diol.

Polymer IDDiisocyanateDiol CompositionGlass Transition Temp. (Tg)Decomposition Temp. (TGA, 10% loss)
P2 PDI100% ErDO206 °C310 °C
P2-HDO-25 PDI75% ErDO, 25% 1,6-Hexanediol163 °C315 °C
P2-HDO-50 PDI50% ErDO, 50% 1,6-Hexanediol124 °C318 °C
P2-HDO-75 PDI25% ErDO, 75% 1,6-Hexanediol81 °C319 °C
Data sourced from ChemRxiv. nih.gov

These high-performance materials are being explored for cutting-edge applications, including precision adhesives for microelectronic packaging, seals for subsea equipment, and components for advanced spacecraft. nih.gov

Collaborative Research and Interdisciplinary Innovations

The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. The development and application of PDI-based materials sit at the intersection of multiple scientific and engineering fields.

Biotechnology and Chemistry: The production of bio-based PDI requires close collaboration between biotechnologists, who engineer microbial strains for efficient fermentation, and chemists, who develop catalytic processes for converting bio-based intermediates into the final diisocyanate. nih.gov

Materials Science and Biology: Integrating PDI into bio-inspired systems for medical applications, such as biodegradable implants or tissue scaffolds, necessitates a deep understanding of both polymer science and cell biology to ensure biocompatibility and desired biological response. nih.govnih.gov

Polymer Engineering and Electronics/Aerospace: The use of PDI-based materials in high-tech sectors like electronics and aerospace demands collaboration between polymer engineers, who design materials with specific mechanical and thermal properties, and application specialists who understand the rigorous demands of these environments. nih.gov

This interdisciplinary approach is accelerating innovation, leading to the development of materials that are not only technologically advanced but also sustainable, paving the way for a new generation of polymers based on this compound.

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